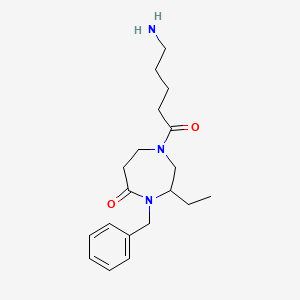![molecular formula C18H12ClN3O4S B5431216 6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione" is a chemical compound involved in various synthetic and chemical processes. It represents a class of compounds with pyrimidinedione as a core structure, often used in the synthesis of pharmaceuticals and other complex organic molecules.
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves complex reactions. For instance, Lal and Gidwani (1993) describe the synthesis of related pyrimidinediones using a ring closure reaction in a mixture of formic acid and orthophosphoric acid (Lal & Gidwani, 1993). Such methods are indicative of the intricate procedures involved in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of this compound, and others in its class, is characterized by the presence of a pyrimidinedione ring. For example, Hirota et al. (1990) synthesized various 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the structural diversity attainable within this compound class (Hirota et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves various substitutions and ring closure reactions. For instance, compounds with the pyrimidinedione structure have been shown to undergo cyclization and substitution reactions, forming diverse derivatives with different functional groups, as discussed in research by Hirota et al. (1990) (Hirota et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility and melting points, are crucial for their application in synthesis. For example, Huang et al. (2017) studied polyimides derived from similar compounds, focusing on their solubility and thermal stability, which are key physical properties (Huang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(E)-2-[2-(4-chlorophenyl)sulfanylphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S/c19-12-6-8-13(9-7-12)27-15-4-2-1-3-11(15)5-10-14-16(22(25)26)17(23)21-18(24)20-14/h1-10H,(H2,20,21,23,24)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJETZFQQWDWDNR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B5431138.png)
![6-benzyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5431146.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5431170.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B5431197.png)
![2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)

![5-fluoro-4-pyrrolidin-1-yl-2-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidine](/img/structure/B5431219.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5431227.png)
![3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5431230.png)